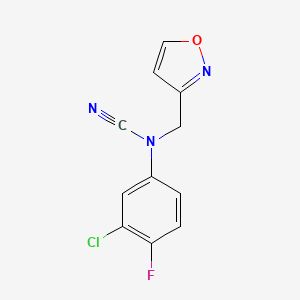

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide

Description

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O/c12-10-5-9(1-2-11(10)13)16(7-14)6-8-3-4-17-15-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZLONDSTWMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CC2=NOC=C2)C#N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide typically involves a multi-step process:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced to the oxazole ring.

Attachment of the Cyanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the cyanamide group, converting it to primary amines.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide involves its interaction with specific molecular targets. The oxazole ring and cyanamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro-fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized through comparisons with related cyanamide derivatives, halogenated aryl compounds, and heterocyclic analogs. Below is a detailed analysis:

Cyanamide Derivatives

Cyanamides are a class of compounds characterized by the –NH–CN functional group. Key comparisons include:

Key Differences :

- Unlike calcium cyanamide, which acts as a fertilizer, the target compound’s structure suggests specialized bioactivity (e.g., enzyme inhibition or receptor modulation) due to its heterocyclic and halogenated motifs.

Halogenated Aryl Compounds

The 3-chloro-4-fluorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals. Comparisons include:

Key Differences :

- Compared to the thiopyran-containing analog (), the oxazole group in the target compound may enhance solubility or reduce toxicity due to differences in heterocyclic electronics .

Heterocyclic Analogs

The 1,2-oxazol-3-ylmethyl group distinguishes the target compound from other azole derivatives:

Key Differences :

- The oxazole’s oxygen atom could engage in dipole-dipole interactions, influencing target selectivity compared to sulfur-containing heterocycles (e.g., thiophene) .

Biological Activity

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro-fluorophenyl group, an oxazole ring, and a cyanamide moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 251.64 g/mol. The structure includes:

- Chloro-Fluorophenyl Group : Enhances binding affinity to biological targets.

- Oxazole Ring : Implicated in various biological interactions.

- Cyanamide Group : Known for its reactivity and potential biological effects.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇ClFN₃O |

| Molecular Weight | 251.64 g/mol |

| CAS Number | 1436166-13-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring and cyanamide group can bind to enzymes or receptors, potentially inhibiting or activating various biological pathways. The chloro-fluorophenyl group may enhance the compound's specificity and binding affinity, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting critical metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific kinases involved in cancer progression and inflammation, making it a target for drug development in oncology.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Studies : A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.

- Cancer Cell Line Studies : In experiments with human breast cancer cell lines (MCF7), the compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours of treatment.

- Enzyme Activity Assays : The compound inhibited the activity of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 15 µM, indicating significant potential for cancer therapy applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)amine | Moderate antimicrobial activity |

| (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)thiocyanate | Limited anticancer properties |

| (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)carbamate | Effective against specific bacteria |

The presence of the cyanamide group in this compound appears to enhance its reactivity and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide?

- Methodology : Optimize synthesis via nucleophilic substitution or condensation reactions. For example, reflux equimolar amounts of 3-chloro-4-fluoroaniline and 1,2-oxazol-3-ylmethyl cyanamide precursor in ethanol with sodium acetate as a catalyst. Purify via recrystallization using ethanol-dioxane mixtures (1:2 v/v), achieving yields up to 85% . Confirm purity using HPLC-UV and compare spectral data (NMR, FT-IR) with computational predictions .

Q. How can the molecular structure of this compound be validated?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for 3D visualization . Key parameters to report: bond angles, torsion angles, and intermolecular interactions. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .

Q. Which spectroscopic techniques are critical for characterizing this cyanamide derivative?

- Methodology :

- NMR : Assign peaks using -, -, and -NMR, noting deshielding effects from the electron-withdrawing chloro/fluoro groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] at m/z 251.64 .

- FT-IR : Identify cyanamide (C≡N) stretches near 2200 cm and oxazole ring vibrations at 1600–1500 cm .

Q. What computational approaches predict this compound’s thermochemical properties?

- Methodology : Apply hybrid DFT functionals (e.g., B3LYP with exact exchange corrections) to calculate Gibbs free energy, enthalpy of formation, and dipole moments. Validate against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

- Methodology : Re-examine sample purity (HPLC, TLC) and crystallinity (PXRD). For NMR discrepancies, simulate spectra using DFT-calculated chemical shifts (GIAO method) and adjust solvent models (PCM) . If crystallographic data conflicts with DFT, check for crystal packing effects or thermal motion artifacts in SHELXL refinement .

Q. What strategies elucidate the reaction mechanisms involving this compound in catalytic processes?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or -NMR to track intermediate formation.

- Isotopic Labeling : Use -cyanamide to trace nucleophilic attack pathways.

- DFT Modeling : Identify transition states (TS) and activation energies using M06-2X/def2-TZVP .

Q. How should stability studies under varying environmental conditions be designed?

- Methodology : Conduct accelerated degradation tests:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C; analyze degradation via LC-MS.

- Thermal Stability : Heat samples (40–80°C) and monitor decomposition kinetics (Arrhenius plots).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. What interdisciplinary approaches integrate structural, spectral, and computational data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.